molecular formula C11H20OSi B13064732 tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane

tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane

Cat. No.: B13064732
M. Wt: 196.36 g/mol
InChI Key: YOYLSMWOOPDUEI-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilyl group, and a cis-2-ethynylcyclopropoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with cis-2-ethynylcyclopropanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ethynyl group can be reduced to alkenes or alkanes.

    Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: TBAF in tetrahydrofuran (THF) or other polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various silyl ethers or other substituted derivatives.

Scientific Research Applications

tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound reacts with alcohols to form silyl ethers, which are more stable and can be selectively deprotected under specific conditions . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane is unique due to the presence of the ethynylcyclopropoxy group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in advanced organic synthesis and materials science.

Properties

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

tert-butyl-[(1R,2R)-2-ethynylcyclopropyl]oxy-dimethylsilane

InChI

InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3/t9-,10+/m0/s1

InChI Key

YOYLSMWOOPDUEI-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H]1C#C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC1C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.